

Application Note: Analysis of 2,2,4-Trimethyloctane by Mass Spectrometry

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Compound of Interest

Compound Name: 2,2,4-Trimethyloctane

Cat. No.: B14720532

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which causes the molecule to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. Branched alkanes, such as **2,2,4-trimethyloctane**, exhibit characteristic fragmentation patterns dominated by cleavage at the branching points due to the formation of stable carbocations.^{[1][2][3]} This application note details the predicted fragmentation pattern of **2,2,4-trimethyloctane** and provides a general protocol for its analysis by EI-MS.

Predicted Mass Spectrometry Fragmentation Pattern of 2,2,4-Trimethyloctane

The structure of **2,2,4-trimethyloctane** is shown below:

Upon electron ionization, **2,2,4-trimethyloctane** (molecular weight: 156.31 g/mol) is expected to undergo fragmentation at the C-C bonds, with a preference for cleavage at the highly substituted carbon atoms to form more stable secondary and tertiary carbocations.^{[1][2]} The

molecular ion peak ($[M]^+$) at m/z 156 is anticipated to be of very low abundance or entirely absent, a common characteristic of highly branched alkanes.^{[1][2]}

The major fragmentation pathways are predicted to be:

- Cleavage at the C2 position: Loss of a tert-butyl radical ($\bullet C(CH_3)_3$, 57 Da) to form a stable tertiary carbocation at m/z 99. This is expected to be a prominent peak.
- Cleavage at the C4 position:
 - Loss of a butyl radical ($\bullet CH_2(CH_2)_2CH_3$, 57 Da) to form a secondary carbocation at m/z 99.
 - Loss of an isobutyl radical ($\bullet CH_2CH(CH_3)_2$, 57 Da) is also possible.
- Formation of a tert-butyl cation: Cleavage of the C2-C3 bond can lead to the formation of the highly stable tert-butyl cation, $[C(CH_3)_3]^+$, which will produce a very intense peak at m/z 57. This is often the base peak in the spectra of compounds containing a tert-butyl group.
- Other significant fragments: A series of smaller fragment ions corresponding to C_nH_{2n+1} and C_nH_{2n-1} will also be observed, arising from further fragmentation of the larger ions.^{[1][4]} Common fragments for alkanes include ions at m/z 29 (ethyl), 41 (allyl), 43 (propyl/isopropyl), and 71 (pentyl).^{[2][4]}

Data Presentation: Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for **2,2,4-trimethyloctane**, their mass-to-charge ratio (m/z), and their proposed structures.

m/z	Proposed Fragment Ion Structure	Relative Intensity
156	$[C_{11}H_{24}]^{+ \cdot}$ (Molecular Ion)	Very Low / Absent
99	$[C_7H_{15}]^+$	Moderate
85	$[C_6H_{13}]^+$	Moderate
71	$[C_5H_{11}]^+$	High
57	$[C_4H_9]^+$ (tert-butyl cation)	Very High (likely Base Peak)
43	$[C_3H_7]^+$	High
41	$[C_3H_5]^+$	Moderate
29	$[C_2H_5]^+$	Moderate

Experimental Protocol: Electron Ionization Mass Spectrometry of 2,2,4-Trimethyloctane

This protocol provides a general procedure for the analysis of **2,2,4-trimethyloctane** using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

- Prepare a dilute solution of **2,2,4-trimethyloctane** (e.g., 100 ppm) in a volatile, high-purity solvent such as hexane or dichloromethane.

2. Gas Chromatography (GC) Parameters:

- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
- Oven Temperature Program:

- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 200 °C.
- Hold: 5 minutes at 200 °C.

3. Mass Spectrometry (MS) Parameters:

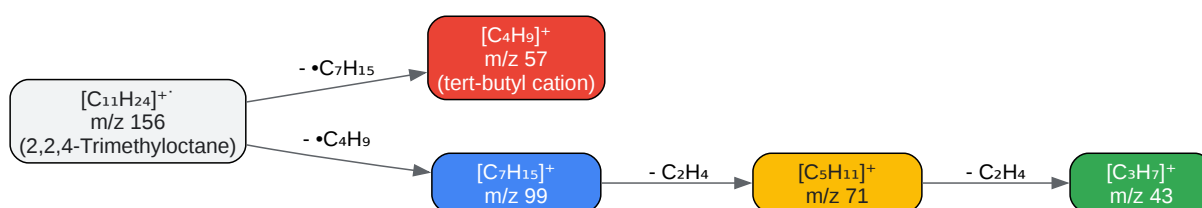
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 20 - 200.
- Scan Speed: 1000 amu/s.
- Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

4. Data Acquisition and Analysis:

- Acquire the data using the instrument's software.
- Identify the peak corresponding to **2,2,4-trimethyloctane** in the total ion chromatogram (TIC).
- Generate the mass spectrum for this peak by averaging the scans across the peak and subtracting the background spectrum.
- Compare the obtained mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of the **2,2,4-trimethyloctane** molecular ion.



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Caption: Predicted EI fragmentation of **2,2,4-trimethyloctane**.

Conclusion

The mass spectrum of **2,2,4-trimethyloctane** is predicted to be characterized by the absence of a significant molecular ion peak and the presence of prominent fragment ions resulting from cleavage at the branched carbon centers. The most abundant ion is expected to be the tert-butyl cation at m/z 57. The experimental protocol provided herein offers a robust method for the analysis of this and similar branched alkanes by GC-MS, enabling their identification and structural characterization in various research and industrial applications.

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